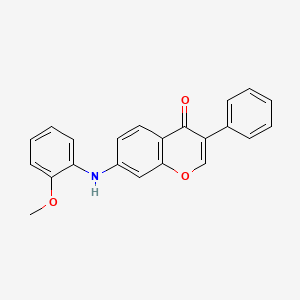

7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one

CAS No.: 864753-93-5

Cat. No.: VC4801312

Molecular Formula: C22H17NO3

Molecular Weight: 343.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864753-93-5 |

|---|---|

| Molecular Formula | C22H17NO3 |

| Molecular Weight | 343.382 |

| IUPAC Name | 7-(2-methoxyanilino)-3-phenylchromen-4-one |

| Standard InChI | InChI=1S/C22H17NO3/c1-25-20-10-6-5-9-19(20)23-16-11-12-17-21(13-16)26-14-18(22(17)24)15-7-3-2-4-8-15/h2-14,23H,1H3 |

| Standard InChI Key | FXKBDGIMFITRAQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Introduction

7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one derivatives. It features a chromen-4-one core structure with a methoxyphenylamino substituent at the 7-position and a phenyl group at the 3-position. This compound is of significant interest due to its diverse biological activities, which make it a subject of extensive research for potential therapeutic applications, including antioxidant and anticancer properties.

Synthesis

The synthesis of 7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one can be achieved through a condensation reaction between 2-methoxyaniline and 3-phenyl-4H-chromen-4-one under acidic conditions. This reaction typically involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions require careful control of temperature and pH to optimize yield and purity. Catalysts may be employed to enhance reaction efficiency, and purification methods such as column chromatography are commonly used to isolate the final product.

Chemical Reactions

This compound participates in several chemical reactions:

-

Oxidation: It can undergo oxidation to form quinone derivatives using oxidizing agents like potassium permanganate.

-

Reduction: It can be reduced to generate dihydro derivatives, affecting its biological properties, using reducing agents like sodium borohydride.

-

Substitution: The methoxy group may be substituted with other functional groups using appropriate reagents, allowing for the modification of its chemical properties.

Biological Activities and Applications

-

Antioxidant Activity: The compound's antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.

-

Anticancer Properties: It has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.

-

Therapeutic Applications: It shows promise in treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate biochemical pathways involved in cell survival and apoptosis.

-

Industrial Applications: Its chromophoric properties make it useful in developing dyes and pigments.

Stability and Reactivity

The compound exhibits notable stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity is influenced by the presence of functional groups that allow for electrophilic or nucleophilic attacks during chemical reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume